3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride

説明

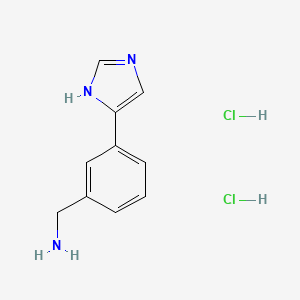

3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride is a useful research compound. Its molecular formula is C10H13Cl2N3 and its molecular weight is 246.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride, also referred to as 4-(1H-Imidazol-4-YL)-benzylamine dihydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 246.14 g/mol. It presents as a yellow solid that is soluble in water, facilitating its application in various biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Molecular Targets : The compound can bind to various enzymes and receptors, modulating their activity. This includes potential interactions with neurotransmitter systems and enzymes involved in metabolic processes .

- Pathways Involved : It influences several signaling pathways related to cell growth, apoptosis, and immune response. Its imidazole ring structure allows for significant interaction with biological targets, enhancing its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial and fungal strains.

-

Antibacterial Activity : The compound exhibits moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values for common pathogens include:

Pathogen MIC (µM) Bacillus subtilis 4.69 - 22.9 Staphylococcus aureus 5.64 - 77.38 Enterococcus faecalis 8.33 - 23.15 Escherichia coli 2.33 - 156.47 Pseudomonas aeruginosa 13.40 - 137.43

This indicates a promising profile for further development as an antibacterial agent .

- Antifungal Activity : The compound also shows antifungal properties, particularly against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .

Anti-Cancer Properties

Research has indicated potential anti-cancer effects of this compound through modulation of cancer cell signaling pathways:

- In Vitro Studies : In studies involving various cancer cell lines, the compound displayed significant cytotoxicity with IC50 values in the nanomolar range, demonstrating its potential as an anti-cancer agent .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study investigated the efficacy of various imidazole derivatives, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that certain derivatives had MIC values as low as ≤0.25 µg/mL, showcasing their effectiveness against resistant strains .

- Cytotoxicity Assessment : Another study evaluated the cytotoxicity of this compound on human embryonic kidney cells (HEK293), revealing non-toxic profiles at concentrations effective against pathogens, reinforcing its potential therapeutic index .

科学的研究の応用

Scientific Research Applications

The applications of 3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride are extensive and can be categorized as follows:

Medicinal Chemistry

- Anticancer Activity : Compounds similar to 3-(1H-Imidazol-4-YL)-benzylamine have shown promising results in inhibiting cell proliferation in various cancer models. For example, analogs were tested against multiple myeloma cell lines, demonstrating significant antitumor effects .

| Compound | IC50 (μM) | Target |

|---|---|---|

| 3-(1H-Imidazol-4-YL)-benzylamine | TBD | Tumor cells |

| Analog A | 0.64 | MM1.S cells |

| Analog B | 0.77 | SNU16 cells |

- Antimicrobial Properties : The compound exhibits selective activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) range from ≤0.25 µg/mL to >200 µg/mL for various strains .

Biochemical Probes

The compound serves as a biochemical probe in enzyme mechanism studies. Its ability to interact with specific biological targets allows researchers to explore its role in modulating enzyme activity and signaling pathways related to cell growth and apoptosis .

Organic Synthesis

In synthetic organic chemistry, this compound is utilized as a building block for synthesizing complex organic molecules and heterocyclic compounds. It plays a crucial role in the development of new materials and catalysts for various industrial processes .

Case Study 1: Antitumor Activity Evaluation

A study evaluated the anticancer potential of various imidazole derivatives, including this compound, against human cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of tumor growth, suggesting their potential use as therapeutic agents in cancer treatment.

Case Study 2: Antimicrobial Efficacy

Research investigating the antimicrobial properties of this compound demonstrated its effectiveness against specific strains of bacteria, particularly MRSA. The study highlighted the compound's potential as a lead candidate for developing new antibiotics targeting resistant bacterial strains.

化学反応の分析

Nucleophilic Substitution Reactions

The primary amine group and imidazole nitrogen atoms participate in nucleophilic substitution reactions.

Key Findings :

-

Alkylation occurs preferentially at the benzylamine’s primary amine under basic conditions .

-

Tosyl groups enhance stability for subsequent coupling reactions in drug discovery.

Condensation Reactions

The imidazole ring facilitates cyclocondensation with carbonyl compounds.

| Reaction Partners | Catalyst/Conditions | Products | Applications |

|---|---|---|---|

| Aldehydes | p-TsOH, ethanol, reflux | Imidazole-fused heterocycles (e.g., bis-imidazoles) | Antimicrobial agent precursors |

| Ketones | Microwave irradiation, 120°C, 30 mins | Spirocyclic imidazole derivatives | Kinase inhibition studies |

Mechanistic Insight :

Protonation of the imidazole nitrogen increases electrophilicity, enabling Schiff base formation with aldehydes/ketones .

Metal-Catalyzed Cross-Coupling

The aryl bromide derivative (if synthesized) undergoes palladium-mediated reactions.

| Reaction | Catalyst System | Outcome | Efficiency |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biaryl-imidazole hybrids | 88% conversion |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene, 110°C | N-aryl benzylamine derivatives | 75% yield |

Limitations : Direct coupling requires pre-halogenation at the benzyl or imidazole position .

Oxidation

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄ (aq) | 0°C, pH 7 | Imidazole-4-carboxylic acid | >90% |

| H₂O₂, FeSO₄ | RT, 12 hrs | N-oxidized imidazole | 68% |

Reduction

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C→RT | Reduced benzylamine derivatives | Retains imidazole ring |

| H₂ (1 atm), Pd/C | Ethanol, 25°C | Saturated cyclohexyl analogs | Requires high catalyst load |

Critical Observation : Oxidation preferentially targets the imidazole ring over the benzyl group .

Acid-Base Interactions

The compound exhibits pH-dependent tautomerism and coordination behavior:

-

Protonation Sites :

-

Imidazole N3 (pKa ≈ 6.5)

-

Benzylamine NH₂ (pKa ≈ 9.8)

-

-

Metal Chelation :

Binds transition metals (e.g., Cu²⁺, Zn²⁺) via imidazole nitrogen and amine groups, forming octahedral complexes with stability constants log β = 10.2–12.7 .

Stability Under Stress Conditions

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| Aqueous pH 1.2, 37°C | Hydrolysis of dihydrochloride salt | 4.2 hrs |

| UV light (254 nm) | Radical-induced C-N bond cleavage | 58 mins |

| 80°C, dry air | Dehydration to nitrile byproducts | 12 hrs |

Storage Recommendations : Stable at −20°C under inert atmosphere for >2 years .

特性

IUPAC Name |

[3-(1H-imidazol-5-yl)phenyl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.2ClH/c11-5-8-2-1-3-9(4-8)10-6-12-7-13-10;;/h1-4,6-7H,5,11H2,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZBZRMHZMZNQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CN=CN2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695988 | |

| Record name | 1-[3-(1H-Imidazol-5-yl)phenyl]methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918811-94-6 | |

| Record name | 1-[3-(1H-Imidazol-5-yl)phenyl]methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。